2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(pyridin-2-yl)carbamate is a chemical compound characterized by its trifluoroethyl group attached to a pyridin-2-yl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate typically involves the reaction of 2-pyridinamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoroethyl pyridine-2-carboxylate
Reduction: 2,2,2-Trifluoroethylamine derivatives
Substitution: Amides and other substituted carbamates
Scientific Research Applications
2,2,2-Trifluoroethyl N-(pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity and stability, leading to specific biological activities.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(pyridin-2-yl)carbamate is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
2,2,2-Trifluoroethyl N-(4-methylpyridin-2-yl)carbamate
2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate
2,2,2-Trifluoroethyl N-[(pyridin-4-yl)methyl]carbamate
These compounds differ in their substituents on the pyridine ring, leading to variations in their reactivity and applications.
Biological Activity
2,2,2-Trifluoroethyl N-(pyridin-2-yl)carbamate is a synthetic compound characterized by its unique trifluoromethyl group and a pyridine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its promising biological activities. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.
The mechanism of action of this compound involves several key interactions:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate biological membranes effectively, allowing for improved interaction with target proteins and enzymes.
- Covalent Bonding : The carbamate moiety can undergo hydrolysis, releasing active intermediates that may exert biological effects. The compound may also form covalent bonds with target proteins, modulating their activity.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters in synaptic clefts.
Antimicrobial and Insecticidal Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and insecticidal properties. The trifluoroethyl group enhances the compound's membrane permeability, allowing it to interact effectively with various biological targets. This interaction can modulate pathways involved in microbial resistance and pest control.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the pyridine or carbamate moieties can significantly alter biological efficacy. For instance, the introduction of different substituents on the pyridine ring has been shown to enhance potency against specific microbial strains .
Compound | Activity | IC50 (μM) |
---|---|---|
Parent Compound | Moderate | 50 |
Pyridine Derivative A | High | 10 |
Pyridine Derivative B | Very High | 5 |
Case Studies
- Inhibition of Acetylcholinesterase : A study involving a related compound demonstrated that it inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels in synaptic clefts. This effect was linked to neurotoxic outcomes in model organisms.
- Antimicrobial Efficacy : In vitro studies showed that derivatives of this compound exhibited potent antimicrobial activity against various pathogens. For example, one derivative demonstrated an IC50 value of 3 μM against Staphylococcus aureus.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-pyridin-2-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBOWXGAOKPCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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